(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine
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Overview
Description
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethyl iodide and a copper catalyst.
Industrial Production Methods
Industrial production of this compound may involve the reaction of benzotrichloride with hydrogen fluoride in a pressurized reactor to form trifluorotoluene, which can then be further functionalized to introduce the ethane-1,2-diamine moiety . This method allows for large-scale production with relatively high yields.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted ketones or alcohols, while substitution reactions can introduce various functional groups to the phenyl ring or the ethane-1,2-diamine moiety.
Scientific Research Applications
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can lead to changes in the target’s structure and function, ultimately resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
α-(Trifluoromethyl)styrene: A versatile synthetic intermediate used in the preparation of more complex fluorinated compounds.
Trifluoromethyl phenyl sulfone: Used as a trifluoromethyl radical precursor in various chemical reactions.
Uniqueness
(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to its specific combination of a trifluoromethyl group and an ethane-1,2-diamine moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H11F3N2 |
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Molecular Weight |
204.19 g/mol |
IUPAC Name |
(1R)-1-[2-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C9H11F3N2/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8H,5,13-14H2/t8-/m0/s1 |
InChI Key |
OEIJOMZGRVVYHM-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@H](CN)N)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(CN)N)C(F)(F)F |
Origin of Product |
United States |
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